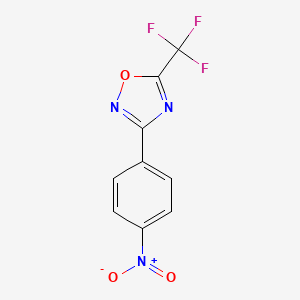![molecular formula C15H23N3O3S B5876074 N-(2,4-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5876074.png)
N-(2,4-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea, also known as DMTU, is a chemical compound that has been widely used in scientific research applications. DMTU is a thiourea derivative that has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in multiple fields.
作用機序
N-(2,4-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea acts as a scavenger of RNS and ROS by donating a sulfur atom to these reactive species, thereby neutralizing them. This mechanism of action allows this compound to protect against oxidative stress-induced damage and inflammation in various cell types.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including reducing oxidative stress-induced damage, decreasing inflammation, and improving endothelial function. Additionally, this compound has been shown to have neuroprotective effects, including protecting against ischemia-reperfusion injury and improving cognitive function.
実験室実験の利点と制限
One advantage of using N-(2,4-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea in lab experiments is its ability to scavenge RNS and ROS, which can be useful in studying the role of these reactive species in various physiological processes. Additionally, this compound has been shown to have low toxicity and is stable under normal laboratory conditions. However, one limitation of using this compound is that it can have off-target effects due to its ability to scavenge other reactive species besides RNS and ROS.
将来の方向性
There are several potential future directions for research involving N-(2,4-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea. One area of interest is the use of this compound as a therapeutic agent for various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential off-target effects. Finally, the development of new derivatives of this compound with improved specificity and efficacy could lead to new therapeutic options for various diseases.
合成法
N-(2,4-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea can be synthesized through a multi-step process involving the reaction of 2,4-dimethoxybenzaldehyde with morpholine, followed by the addition of ammonium thiocyanate and subsequent purification steps. The resulting this compound is a white crystalline solid that is stable under normal laboratory conditions.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been used extensively in scientific research due to its ability to scavenge reactive nitrogen species (RNS) and reactive oxygen species (ROS) in vitro and in vivo. This compound has been shown to protect against oxidative stress-induced damage in various cell types, including neurons, endothelial cells, and cardiomyocytes. Additionally, this compound has been used as a tool to study the role of RNS and ROS in various physiological processes, including inflammation, ischemia-reperfusion injury, and aging.
特性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(2-morpholin-4-ylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-19-12-3-4-13(14(11-12)20-2)17-15(22)16-5-6-18-7-9-21-10-8-18/h3-4,11H,5-10H2,1-2H3,(H2,16,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJJJHYJLFAUKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NCCN2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-1,3-benzodioxol-5-yl-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5876009.png)

![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5876025.png)





![methyl {[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5876076.png)
![7-(2-fluorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5876077.png)

![methyl 2-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5876088.png)
